Allocystathionine

Description

Properties

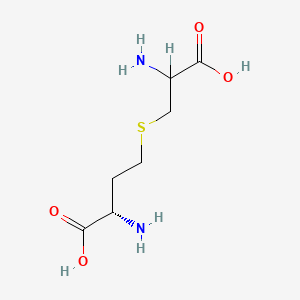

IUPAC Name |

(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-ROLXFIACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allocystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61949-06-2, 535-34-2 |

Source

|

| Record name | S-(2-Amino-2-carboxyethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

281 °C |

Source

|

| Record name | Allocystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allocystathionine vs. Cystathionine: A Technical Guide to Their Divergent Biological Roles and Analytical Differentiation

Senior Application Scientist: Dr. Evelyn Reed

Abstract

Within the intricate network of sulfur amino acid metabolism, the distinction between stereoisomers can mean the difference between a vital metabolic intermediate and a potential biomarker for disease. This technical guide provides an in-depth exploration of L-cystathionine and its diastereomer, L-allocystathionine. While structurally similar, these molecules originate from different metabolic pathways, possess distinct biological relevance, and require specific analytical methodologies for accurate differentiation. L-cystathionine is the canonical intermediate in the transsulfuration pathway, essential for cysteine and glutathione biosynthesis.[1][2][3] In contrast, L-allocystathionine is primarily a byproduct of the methionine salvage pathway, with its accumulation often indicating enzymatic defects, most notably in classical homocystinuria. This guide will dissect their structural differences, delineate their metabolic origins and fates, compare their clinical significance, and provide a detailed protocol for their analytical separation, offering a critical resource for researchers, clinicians, and professionals in drug development.

Introduction: The Significance of Stereoisomerism in the Transsulfuration Pathway

The metabolism of methionine is central to cellular function, governing processes from protein synthesis to methylation and redox homeostasis.[4] Two key pathways dictate the fate of methionine's sulfur-containing moiety: the methionine cycle and the transsulfuration pathway.

2.1 Overview of the Methionine Cycle and Transsulfuration Pathway

The methionine cycle is responsible for regenerating methionine and producing S-adenosylmethionine (SAM), the universal methyl donor.[4] A key product of this cycle is homocysteine. When methionine levels are high, homocysteine is directed away from remethylation and into the transsulfuration pathway.[1] This pathway irreversibly converts homocysteine into cysteine, a crucial precursor for the antioxidant glutathione, as well as taurine and hydrogen sulfide (H₂S).[2][3][5]

2.2 Introduction to Cystathionine as a Key Intermediate

The transsulfuration pathway is a two-step enzymatic process.[1] The first and rate-limiting step is the condensation of homocysteine with serine, catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme cystathionine β-synthase (CBS).[2][6] The product of this reaction is the thioether amino acid, L-cystathionine.[7] Subsequently, cystathionine is cleaved by another PLP-dependent enzyme, cystathionine γ-lyase (CSE or CGL), to yield cysteine, α-ketobutyrate, and ammonia.[1][7][8]

2.3 The Emergence of Allocystathionine: A Stereoisomeric Conundrum

For many years, cystathionine was considered the sole intermediate of this name. However, advances in analytical chemistry revealed the presence of its diastereomer, L-allocystathionine, particularly in pathological states. While differing only in the stereochemical configuration at a single chiral center, this subtle structural variance has profound implications for its metabolic origin and biological significance, making its accurate identification and quantification essential for diagnosing and monitoring certain metabolic disorders.

Physicochemical and Structural Differences

The core difference between L-cystathionine and L-allocystathionine lies in their stereochemistry. Both are formed from L-homocysteine, but the configuration of the serine-derived portion dictates the final structure.

-

L-Cystathionine: Formed from L-homocysteine and L-serine. It has an (R) configuration at the α-carbon of the amino-carboxyethyl group.

-

L-Allocystathionine: Also derived from L-homocysteine. It is distinguished by an (S) configuration at the α-carbon of the amino-carboxyethyl group.

This difference in spatial arrangement, while seemingly minor, significantly affects how these molecules are recognized and processed by enzymes. The active sites of enzymes like CSE are highly specific, and the incorrect stereoisomer may bind poorly or not at all, preventing its metabolism.

Table 1: Comparative Physicochemical Properties

| Property | L-Cystathionine | L-Allocystathionine |

| IUPAC Name | S-((R)-2-amino-2-carboxyethyl)-L-homocysteine | S-((S)-2-amino-2-carboxyethyl)-L-homocysteine |

| CAS Number | 56-88-2 | 2999-97-5 |

| Molecular Formula | C₇H₁₄N₂O₄S | C₇H₁₄N₂O₄S |

| Molar Mass | 222.26 g/mol | 222.26 g/mol |

| Stereochemistry | (2R,2'R) or (L,L) configuration | (2S,2'R) or (D,L) configuration |

Metabolic Pathways and Biological Roles

The distinct metabolic origins of cystathionine and this compound are central to their different biological roles.

L-Cystathionine: The Canonical Intermediate

4.1.1 Formation via Cystathionine β-synthase (CBS) L-cystathionine is the primary product of the CBS-catalyzed reaction, which channels homocysteine into the transsulfuration pathway.[1] The activity of CBS is allosterically activated by SAM, ensuring that when methionine is abundant, its sulfur is efficiently shunted towards cysteine synthesis.[1][5]

4.1.2 Catabolism via Cystathionine γ-lyase (CSE/CGL) CSE specifically recognizes and cleaves L-cystathionine in an α,γ-elimination reaction to produce L-cysteine.[9] This step is crucial for supplying the cell with cysteine for the synthesis of proteins and the vital antioxidant glutathione.[2][7]

Diagram 1: The Canonical Transsulfuration Pathway

Caption: The canonical transsulfuration pathway for L-cysteine synthesis.

4.1.3 Biological Role The primary role of L-cystathionine is to serve as an essential intermediate in the de novo synthesis of cysteine in mammals.[1][7] This pathway is the sole route for this conversion and is critical for maintaining cellular redox balance through the production of glutathione.[1][2]

L-Allocystathionine: The Alternative Metabolite

4.2.1 Primary Formation Pathway: The Methionine Salvage (Yang) Cycle Unlike L-cystathionine, L-allocystathionine is not a product of the canonical transsulfuration pathway. Instead, it is thought to be primarily formed as a byproduct of the methionine salvage pathway (also known as the Yang Cycle).[10] This ubiquitous pathway recycles the methylthio- group from S-adenosylmethionine (SAM) byproducts, such as 5'-methylthioadenosine (MTA), to regenerate methionine.[10] In certain metabolic disturbances, particularly CBS deficiency, intermediates of this pathway can react with homocysteine in a "reverse" reaction catalyzed by CSE (acting as a γ-synthase) to form this compound.

4.2.2 Catabolism and Potential Metabolic Fates The metabolic fate of this compound is not well-defined. Due to its stereochemistry, it is a poor substrate for CSE, leading to its accumulation when formation is elevated.[11] This accumulation, rather than a specific biological function, is what gives this compound its clinical significance.

Diagram 2: Proposed this compound Formation

Caption: Proposed formation of L-allocystathionine via CSE γ-synthase activity.

Clinical Significance and Disease Association

The differential accumulation of these two isomers is a key diagnostic feature in certain inborn errors of metabolism.

5.1 Cystathionine in Disease: Homocystinuria and Vitamin B6 Deficiency In classical homocystinuria caused by CBS deficiency, the block in the transsulfuration pathway leads to a massive buildup of homocysteine and methionine upstream of the enzyme.[12][13] Consequently, levels of L-cystathionine are markedly decreased or absent, as it cannot be synthesized.[14] Conversely, a deficiency in Vitamin B6, the essential cofactor for both CBS and CSE, can impair both enzymes, leading to an accumulation of homocysteine.[1][6]

5.2 this compound as a Biomarker The primary clinical relevance of this compound is its role as a highly specific biomarker for CBS deficiency.[13] In individuals with this disorder, the accumulated homocysteine is shunted into alternative pathways, leading to the synthesis and subsequent accumulation of this compound. Its presence in plasma or urine is a strong indicator of this specific enzymatic block. Elevated levels are not typically seen in other disorders of homocysteine metabolism, making it a valuable differential diagnostic tool.

Table 2: Comparative Clinical Relevance of Cystathionine and this compound

| Analyte | Condition: CBS Deficiency | Condition: CSE Deficiency | Condition: Vitamin B6 Deficiency |

| L-Cystathionine | Markedly Decreased / Absent | Markedly Increased | Normal to Increased |

| L-Allocystathionine | Markedly Increased | Absent | Absent |

| Homocysteine | Markedly Increased | Moderately Increased | Increased |

| Methionine | Markedly Increased | Normal to Increased | Normal to Increased |

Analytical Methodologies for Differentiation and Quantification

6.1 The Challenge of Stereoisomer Separation Because this compound and cystathionine are stereoisomers with identical mass, their separation and individual quantification pose an analytical challenge. Standard mass spectrometry without a separation step cannot distinguish between them. Therefore, chromatographic separation is essential.

6.2 Protocol 1: LC-MS/MS for Simultaneous Quantification

This protocol describes a robust method for the baseline separation and quantification of cystathionine and this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind this choice is the high sensitivity and specificity of MS/MS combined with the resolving power of modern UPLC/HPLC.

6.2.1 Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., 10% sulfosalicylic acid or methanol containing internal standards). The acid or solvent denatures proteins, releasing the small molecule analytes into the supernatant.

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or HPLC vial for analysis.

6.2.2 Chromatographic Separation Conditions

-

Rationale: A reverse-phase C18 column is typically used.[15] The separation of these polar, isomeric compounds is achieved by manipulating the mobile phase composition in a gradient elution. Pre-column derivatization can be employed to enhance retention and sensitivity.[15][16]

-

Column: Waters Cortecs C18+ UPLC (2.1 x 100 mm, 1.6 µm) or equivalent.[15]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[15][16]

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-3 min: 20% B

-

3-5 min: Linear gradient from 20% to 88% B

-

5-8 min: Hold at 88% B

-

8-8.1 min: Return to 20% B

-

8.1-12 min: Re-equilibration at 20% B

-

-

Injection Volume: 1-5 µL.

-

Column Temperature: 25°C.

6.2.3 Mass Spectrometric Detection

-

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. A specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Analyte: Cystathionine/Allocystathionine

-

Precursor Ion (m/z): 223.1

-

Product Ion (m/z): 134.1 (loss of serine moiety)

-

-

Internal Standard (e.g., D4-Cystathionine):

-

Precursor Ion (m/z): 227.1

-

Product Ion (m/z): 138.1

-

Diagram 3: LC-MS/MS Workflow for Isomer Separation

Sources

- 1. pathwaymap.com [pathwaymap.com]

- 2. Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methionine salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Cystathionine - Wikipedia [en.wikipedia.org]

- 8. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 9. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The methionine salvage pathway [normalesup.org]

- 11. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 12. Abnormal lipid metabolism in cystathionine beta-synthase-deficient mice, an animal model for hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orphanet: Homocystinuria due to cystathionine beta-synthase deficiency [orpha.net]

- 14. Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

An In-Depth Technical Guide to the Enzymatic Formation of Allocystathionine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of metabolic research is one of continuous discovery, where the identification of novel metabolites and pathways can unlock new avenues for understanding and treating complex diseases. Within the intricate network of sulfur-containing amino acid metabolism, the diastereomer of cystathionine, allocystathionine, has emerged as a molecule of interest, particularly in the context of inherited metabolic disorders such as homocystinuria. This guide serves as a technical deep-dive into the enzymatic basis of this compound formation, providing researchers and drug development professionals with a comprehensive understanding of its synthesis, analytical considerations, and potential physiological relevance. As a senior application scientist, the aim is to not only present established protocols but to also foster a deeper understanding of the underlying biochemical principles, thereby empowering innovation in this specialized area of study.

Introduction to this compound: A Diastereomer of Significance

Cystathionine is a key intermediate in the transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine.[1] This pathway is critical for maintaining sulfur balance, generating the antioxidant glutathione, and modulating levels of the potentially toxic amino acid homocysteine.[2] this compound shares the same chemical formula and connectivity as cystathionine but differs in the stereochemical configuration at one of its chiral centers. This seemingly subtle difference can have profound implications for its biological recognition and metabolic fate.

The presence of this compound has been noted primarily in the context of classical homocystinuria, an autosomal recessive disorder caused by a deficiency in the enzyme cystathionine β-synthase (CBS).[3][4] In this condition, the accumulation of homocysteine provides an abundance of substrate that can lead to the formation of both cystathionine and its allo-form. Understanding the enzymatic origins of this compound is therefore crucial for elucidating the pathophysiology of homocystinuria and for the development of targeted therapeutic strategies.

The Enzymatic Machinery: Cystathionine β-Synthase and its Stereochemical Fidelity

The primary enzyme responsible for the synthesis of cystathionine is cystathionine β-synthase (CBS) .[5][6] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of serine and homocysteine.[5] The canonical reaction is highly stereospecific, predominantly producing L-cystathionine.

The Catalytic Mechanism: A Stereochemical Crossroads

The mechanism of CBS provides a framework for understanding how diastereomers might arise. The reaction proceeds through a series of steps involving the formation of an amino-acrylate intermediate derived from serine.[1] Nucleophilic attack by the thiolate of homocysteine on this planar intermediate is the key step that determines the stereochemistry of the newly formed chiral center.

Analytical Methodologies for this compound Quantification

The structural similarity of cystathionine and this compound necessitates high-resolution analytical techniques for their separation and accurate quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this application. [7]

HPLC-MS/MS Protocol for Diastereomer Separation

Objective: To separate and quantify cystathionine and this compound in biological samples or in vitro reaction mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column is recommended for optimal separation of diastereomers. [1][8]Alternatively, a C18 reversed-phase column with specific mobile phase modifiers can be optimized.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically employed to elute the analytes. The exact gradient profile must be optimized for the specific column and system.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for cystathionine and this compound are monitored for quantification. A common transition is m/z 223.1 -> m/z 134.1.

-

Collision Energy: Optimized for the specific instrument to achieve maximal fragmentation of the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cystathionine | 223.1 | 134.1 |

| This compound | 223.1 | 134.1 |

| Internal Standard | Varies | Varies |

Note: As cystathionine and this compound are isomers, they will have the same mass and fragmentation pattern. Their identification is based on their different retention times on the chromatographic column.

Physiological and Pathological Implications of this compound

The biological significance of this compound is intrinsically linked to conditions of elevated homocysteine, most notably classical homocystinuria. While research in this area is ongoing, several key points can be considered:

-

Biomarker of Metabolic Stress: The presence and concentration of this compound in plasma and urine can serve as a sensitive biomarker for the metabolic dysregulation characteristic of CBS deficiency. [7]* Potential for Protein Disruption: The incorporation of non-canonical amino acids into proteins can lead to misfolding and loss of function. [9]While it is not definitively established that this compound is incorporated into proteins, its structural similarity to other amino acids raises this as a possibility that could contribute to the pathology of homocystinuria.

-

Cellular Toxicity: The accumulation of unusual metabolites can lead to cellular stress and toxicity. [10]Further research is needed to determine if this compound itself exerts any direct cytotoxic effects.

Future Directions and Conclusion

The study of this compound is a burgeoning field with many unanswered questions. Future research should focus on:

-

Elucidating the precise enzymatic conditions and genetic factors (i.e., specific CBS mutations) that favor the formation of this compound. [11]* Developing and validating robust, high-throughput analytical methods for the routine quantification of this compound in clinical samples.

-

Investigating the downstream metabolic fate of this compound and its potential to be incorporated into proteins.

-

Determining the specific contribution of this compound to the pathophysiology of homocystinuria and other related metabolic disorders.

References

-

Casique, L. A., et al. (2013). Characterization of two pathogenic mutations in cystathionine beta-synthase: Different intracellular locations for wild-type and mutant proteins. Gene, 531(2), 325-331. [Link]

-

HCU Network America. (n.d.). Classical Homocystinuria. Retrieved from [Link]

-

Jhee, K. H., & Kruger, W. D. (2005). The role of cystathionine beta-synthase in homocysteine metabolism. Antioxidants & redox signaling, 7(5-6), 813–819. [Link]

-

Kozich, V., et al. (2014). Characterization of two pathogenic mutations in cystathionine beta-synthase: Different intracellular locations for wild-type and mutant proteins. ResearchGate. [Link]

-

Medical Education for Visual Learners. (2017, October 23). Homocystinuria: Cystathionine β-Synthase (CBS) Deficiency [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104953, this compound. Retrieved from [Link]

-

Ogawa, H., et al. (2017). Crystallographic and mutational analyses of cystathionine β-synthase in the H2 S-synthetic gene cluster in Lactobacillus plantarum. FEBS Letters, 591(15), 2347-2356. [Link]

-

Szczesny, B., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules, 11(10), 1453. [Link]

-

Wikipedia. (2023, November 29). Cystathionine beta synthase. [Link]

-

Elucidation of the stereochemical mechanism of cystathionine γ-lyase reveals how substrate specificity constrains catalysis. (2024). Journal of Biological Chemistry, 107412. [Link]

-

Majtan, T., et al. (2014). Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine. Proceedings of the National Academy of Sciences, 111(37), E3829-E3838. [Link]

-

Kraus, J. P., et al. (2009). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. Molecular genetics and metabolism, 97(4), 250–259. [Link]

-

Kožich, V., et al. (2019). Deciphering pathophysiological mechanisms underlying cystathionine beta-synthase-deficient homocystinuria using targeted metabolomics, liver proteomics, sphingolipidomics and analysis of mitochondrial function. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(11), 165510. [Link]

-

Bates, E. J., & Rapoport, H. (1975). HPLC separation and comparative toxicity of saxitoxin and its reaction products. Journal of Agricultural and Food Chemistry, 23(2), 237–239. [Link]

-

Mudd, S. H., et al. (1980). Homocysteine and cysteine loads in patients with homocystinuria due to cystathionine synthase deficiency: effects of vitamin B-6. The American journal of clinical nutrition, 33(4), 865–874. [Link]

-

Banerjee, R. (2007). Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond. Antioxidants & redox signaling, 9(11), 1903–1915. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104953, this compound. Retrieved from [Link]

-

Majtan, T., et al. (2010). Rescue of Cystathionine β-Synthase (CBS) Mutants with Chemical Chaperones. Journal of Biological Chemistry, 285(21), 15958-15965. [Link]

-

Xiao, F., et al. (2017). Cystathionine γ-lyase promotes estrogen-stimulated uterine artery blood flow via glutathione homeostasis. JCI insight, 2(14), e94477. [Link]

-

Choi, C., et al. (2020). Magnetic Resonance Spectroscopy of Cystathionine and 2-Hydroxyglutarate in Brain Tumors. NMR in biomedicine, 33(12), e4396. [Link]

-

ResearchGate. (n.d.). Mass spectra of cystathionine elimination products of T. maritima MetC. Retrieved from [Link]

-

Schmidt, S., & Bornscheuer, U. T. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie (International ed. in English), 57(48), 15684–15703. [Link]

-

Messerli, F. H. (1986). Pathophysiology of hypertension: effects of calcium antagonists on heart and kidney. American journal of medicine, 81(6A), 27–32. [Link]

-

HCU Network America. (n.d.). Classical Homocystinuria. Retrieved from [Link]

-

Chen, M., et al. (2017). Enzymatic process optimization for the in vitro production of isoprene from mevalonate. Biotechnology for biofuels, 10, 10. [Link]

-

Lee, J., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International Journal of Molecular Sciences, 24(12), 10008. [Link]

-

Lopez-Gallego, F., & Schmidt-Dannert, C. (2010). Multi-enzymatic synthesis. Current opinion in chemical biology, 14(2), 174–183. [Link]

-

Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Frontiers. (n.d.). Editorial: Allosteric functions and inhibitions: structural insights. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2024, January 23). Methionine. [Link]

-

Deelchand, D. K., et al. (2020). Magnetic Resonance Spectroscopy of Cystathionine and 2-Hydroxyglutarate in Brain Tumors. NMR in biomedicine, 33(12), e4396. [Link]

-

Biology LibreTexts. (2024, March 20). 2.3: Structure & Function- Proteins I. [Link]

-

Alcaide, P., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica chimica acta; international journal of clinical chemistry, 436, 110–115. [Link]

-

de Souza, A. C. A., et al. (2021). Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. Processes, 9(11), 1957. [Link]

-

Majtan, T., et al. (2014). Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine. Proceedings of the National Academy of Sciences of the United States of America, 111(37), E3829–E3838. [Link]

-

Majtan, T., et al. (2014). Domain organization, catalysis and regulation of eukaryotic cystathionine beta-synthases. PLoS One, 9(8), e105294. [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000033 - L-Cystathionine (C7H14N2O4S). Retrieved from [Link]

-

YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. [Link]

-

Mota-Martorell, N., et al. (2020). Plasma methionine metabolic profile is associated with longevity in mammals. Communications biology, 3(1), 74. [Link]

-

Liu, L., et al. (2018). Cell toxicity mechanism and biomarker. Molecular and clinical oncology, 9(4), 335–339. [Link]

-

Wikipedia. (2023, October 24). Homocystinuria. [Link]

-

Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5037-5049. [Link]

-

Griffin, T. W., et al. (1993). Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action. Cancer immunology, immunotherapy : CII, 37(1), 11–18. [Link]

-

UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C-Detection. Retrieved from [Link]

-

Lin, Y. R., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. proteopedia.org [proteopedia.org]

- 6. Crystallographic and mutational analyses of cystathionine β-synthase in the H2 S-synthetic gene cluster in Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hcunetworkamerica.org [hcunetworkamerica.org]

- 10. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHARACTERIZATION OF TWO PATHOGENIC MUTATIONS IN CYSTATHIONINE BETA-SYNTHASE: Different intracellular locations for wild-type and mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Stereochemistry of Transsulfuration

An In-depth Technical Guide to the Allocystathionine Metabolic Pathway for Researchers and Drug Development Professionals

The transsulfuration pathway is a critical metabolic nexus responsible for the interconversion of the sulfur-containing amino acids homocysteine and cysteine. At the heart of this pathway lies the intermediate, cystathionine. While often treated as a single entity, cystathionine exists as four distinct stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine.[1] The canonical, and most abundant, form is L-cystathionine, the direct product of the condensation of L-homocysteine and L-serine. However, the "allo" form, this compound, represents a crucial, often overlooked, aspect of this pathway's biology. Its presence, particularly its elevation in certain pathological states, provides a more nuanced window into the function and dysfunction of sulfur amino acid metabolism.

This guide moves beyond a simplistic view of the pathway to provide a detailed exploration of this compound metabolism. We will dissect the enzymatic machinery responsible for its synthesis and catabolism, delve into the intricate regulatory networks that control its flux, and discuss its significance as both a biomarker and a potential therapeutic target in inborn errors of metabolism and other disease states. This document is designed for the researcher, clinician, and drug developer who requires a deep, mechanistic understanding of this specific metabolic route.

Part 1: The Enzymatic Core of this compound Metabolism

The synthesis and breakdown of cystathionine stereoisomers are governed by two key pyridoxal 5'-phosphate (PLP)-dependent enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL).

Biosynthesis via Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (EC 4.2.1.22) catalyzes the first and rate-limiting step in the reverse transsulfuration pathway, which is the primary route for homocysteine catabolism in mammals.[2][3] The canonical reaction involves the condensation of L-serine and L-homocysteine to form L-cystathionine.[4][5]

-

Reaction Mechanism: The reaction proceeds via a double displacement (ping-pong) mechanism.[5] First, L-serine binds to the PLP cofactor in the active site, forming an external aldimine. This is followed by the elimination of a water molecule to generate a highly reactive aminoacrylate intermediate. The thiol group of L-homocysteine then performs a nucleophilic attack on the β-carbon of the aminoacrylate, leading to the formation of L-cystathionine.[5]

The formation of This compound is thought to occur as a side reaction of CBS, potentially due to stereochemical infidelity or the utilization of alternative substrates, though the precise mechanism is less well-defined than the primary reaction. The presence of this compound in biological systems confirms that its synthesis is an in vivo reality.

Catabolism via Cystathionine γ-Lyase (CGL)

Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is the second key enzyme of the pathway.[6] It is responsible for the cleavage of cystathionine.

-

Canonical Reaction: CGL catalyzes the hydrolysis of L-cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.[4][7] This reaction is vital for supplying cysteine for the synthesis of proteins, glutathione, and other essential sulfur-containing molecules.[8]

While its primary substrate is L-cystathionine, CGL is also responsible for the catabolism of this compound. In conditions of CGL deficiency (cystathioninuria), both L-cystathionine and this compound accumulate, indicating that CGL is the primary clearance pathway for both isomers.[4][7]

Mandatory Visualization: The this compound Metabolic Pathway

Caption: Core reactions of the transsulfuration pathway, highlighting the synthesis of L-cystathionine and this compound by CBS and their subsequent catabolism by CGL.

Part 2: Regulation of the Pathway: A Multi-Tiered Control System

The flux of metabolites through the transsulfuration pathway is tightly controlled to meet cellular demands for cysteine and to prevent the accumulation of potentially toxic intermediates like homocysteine. This regulation occurs at multiple levels.[9]

Allosteric Regulation

The primary point of allosteric control is CBS. S-adenosylmethionine (SAM), the body's principal methyl donor and a product of methionine metabolism, acts as a key allosteric activator of CBS.[2][10] When methionine levels are high, the resulting increase in SAM concentration activates CBS, thereby channeling homocysteine away from the remethylation cycle and towards the transsulfuration pathway for cysteine synthesis.[2] This mechanism ensures that excess sulfur from methionine is efficiently processed.

Post-Translational Modifications (PTMs)

Both CBS and CGL are subject to regulation by PTMs, which can modulate their activity, stability, and subcellular localization.

-

CBS: Is known to be regulated by SUMOylation and glutathionylation.[10] Additionally, human CBS contains a heme cofactor that can bind gases like carbon monoxide (CO) and nitric oxide (NO), suggesting a role as a redox sensor.[3][10]

-

CGL: Can be regulated by phosphorylation, sulfhydration, and SUMOylation.[10] These modifications can influence its activity and even cause it to translocate to different cellular compartments, such as the mitochondria, under conditions of cellular stress.[10]

Transcriptional Regulation

While CBS is considered a constitutively expressed enzyme, CGL expression is highly inducible.[10] Its promoter region contains binding sites for several transcription factors, including Nrf2 and SP1, allowing for its upregulation in response to oxidative stress, inflammation, and other stimuli.[10] This inducible nature allows the cell to rapidly increase its capacity for cysteine and glutathione synthesis when faced with an oxidative challenge.

| Enzyme | Gene | Cofactors | Key Substrates | Key Products | Allosteric Activator |

| Cystathionine β-synthase | CBS | Pyridoxal 5'-phosphate (PLP), Heme | L-Homocysteine, L-Serine | L-Cystathionine, this compound | S-adenosylmethionine (SAM) |

| Cystathionine γ-lyase | CTH | Pyridoxal 5'-phosphate (PLP) | L-Cystathionine, this compound | L-Cysteine, α-ketobutyrate, NH₃ | N/A |

| Table 1: Key enzymes and regulatory features of the this compound metabolic pathway. |

Mandatory Visualization: Regulation of Cystathionine β-Synthase (CBS)

Caption: Key regulatory inputs controlling the activity of Cystathionine β-synthase (CBS), the rate-limiting enzyme in the pathway.

Part 3: Pathophysiological Significance

Alterations in the this compound pathway are hallmarks of several inherited metabolic disorders.

CBS Deficiency (Classical Homocystinuria)

A deficiency in CBS activity leads to classical homocystinuria, an autosomal recessive disorder.[11] This condition is characterized by a massive accumulation of homocysteine and its precursor, methionine, in the blood and urine. Because the primary clearance pathway for homocysteine is blocked, substrates are shunted towards the formation of both L-cystathionine and this compound, although plasma cystathionine levels are typically very low or undetectable because its synthesis is impaired. The clinical manifestations are severe and multi-systemic, including intellectual disability, skeletal abnormalities, and a high risk of thromboembolic events.[11]

CGL Deficiency (Cystathioninuria)

Deficiency in CGL results in cystathioninuria, characterized by the accumulation of high levels of L-cystathionine and this compound in plasma and urine.[7] Unlike homocystinuria, cystathioninuria is generally considered a benign biochemical abnormality, with most affected individuals remaining asymptomatic.[7] However, the dramatic elevation of both cystathionine stereoisomers in this condition unequivocally demonstrates that CGL is the essential enzyme for their catabolism. Some cases respond biochemically to high doses of pyridoxine (vitamin B6), the precursor to the PLP cofactor.[7]

| Condition | Deficient Enzyme | Key Accumulated Metabolite(s) | Clinical Significance |

| Homocystinuria | Cystathionine β-synthase (CBS) | Homocysteine, Methionine | Severe; multi-systemic disorders (vascular, skeletal, neurological).[11] |

| Cystathioninuria | Cystathionine γ-lyase (CGL) | L-Cystathionine, This compound | Generally considered benign; often asymptomatic.[7] |

| Table 2: Inborn errors of metabolism associated with the this compound pathway. |

Part 4: Analytical Methodologies and Protocols

Accurate quantification of this compound, and its distinction from L-cystathionine, is paramount for both basic research and clinical diagnostics. This requires robust analytical techniques capable of separating and detecting stereoisomers.

Core Techniques

The gold standard for amino acid analysis, including cystathionine isomers, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers superior sensitivity and specificity compared to older techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the isomers, which are then detected and quantified by the mass spectrometer. Other methods like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis can also be employed.[12]

| Technique | Principle | Sample Types | Advantages | Limitations |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Plasma, Serum, Urine, Tissue Homogenates | High sensitivity, high specificity, can distinguish isomers. | Requires expensive equipment, complex method development. |

| HPLC with UV/Fluorescence | Chromatographic separation with detection based on UV absorbance or fluorescence after derivatization. | Plasma, Urine | Widely available, robust. | Lower sensitivity than MS, may require derivatization. |

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass detection. | Urine, Plasma | Excellent separation efficiency. | Requires derivatization to make amino acids volatile, high temperatures can cause degradation. |

| Table 3: Comparison of analytical techniques for this compound measurement. |

Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

This protocol provides a self-validating workflow for the precise measurement of this compound.

1. Objective: To quantify this compound in human plasma, distinguishing it from L-cystathionine.

2. Materials:

-

Human plasma (collected in EDTA tubes).

-

Internal Standard (IS): Stable isotope-labeled L-cystathionine (e.g., L-Cystathionine-d4).

-

Perchloric acid (PCA), 10% (w/v).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Analytical standards: L-Cystathionine, DL-Allocystathionine.

-

HPLC column capable of separating isomers (e.g., a chiral column or a C18 column with specific mobile phase conditions).

3. Step-by-Step Methodology:

- Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

- Add 100 µL of ice-cold 10% PCA to precipitate proteins.

- Vortex vigorously for 30 seconds.

- Incubate on ice for 10 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to an autosampler vial for analysis.

- LC-MS/MS Analysis:

- Liquid Chromatography:

- Inject 5-10 µL of the prepared sample.

- Use a gradient elution to separate the isomers. Example Gradient: Start at 2% Mobile Phase B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 2% B for 5 minutes. (Note: Gradient must be optimized for the specific column used).

- Mass Spectrometry (Triple Quadrupole):

- Use electrospray ionization (ESI) in positive mode.

- Monitor the specific mass-to-charge ratio (m/z) transitions for each compound using Multiple Reaction Monitoring (MRM).

- Cystathionine (L- and Allo-): Precursor ion m/z 223.1 → Product ion m/z 134.1

- Internal Standard (Cystathionine-d4): Precursor ion m/z 227.1 → Product ion m/z 138.1

- Data Analysis and Quantification:

- Generate a standard curve by analyzing known concentrations of analytical standards.

- Integrate the peak areas for this compound, L-cystathionine, and the internal standard in both the standards and the unknown samples.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Determine the concentration of this compound in the unknown samples by interpolating their area ratios against the standard curve. The separation of peaks on the chromatogram is the validation step that confirms the identity of each isomer.

Mandatory Visualization: Analytical Workflow for this compound

Caption: Step-by-step experimental workflow for the quantification of this compound in biological samples using LC-MS/MS.

Part 5: Therapeutic Targeting and Future Directions

While the transsulfuration pathway is essential, its dysregulation in diseases like cancer and Down syndrome makes it an attractive target for therapeutic intervention.[2]

-

Inhibition of CBS: In certain cancers, particularly those that exhibit a dependency on the transsulfuration pathway for cysteine supply, inhibition of CBS is a viable strategy.[2][13] By blocking the pathway at its entry point, tumor cells can be starved of a critical precursor for the antioxidant glutathione, thereby increasing their sensitivity to oxidative stress and chemotherapy.

-

Modulation of CGL: Enhancing CGL activity or delivering its product, H₂S, has shown promise in models of cardiovascular disease.[9][14] H₂S is a gaseous signaling molecule with antioxidant and anti-inflammatory properties.[14] Overexpression of both CBS and CGL has been shown to increase homocysteine metabolism and cysteine production, suggesting a potential gene therapy approach for managing hyperhomocysteinemia.[14]

The role of this compound in these contexts is still an emerging area of research. Future studies should focus on:

-

Defining the specific enzymatic conditions that favor this compound formation.

-

Investigating whether this compound itself has a unique biological function or if it is merely an inert biomarker of pathway flux.

-

Developing selective inhibitors or activators for CBS and CGL and assessing their impact on the relative levels of all cystathionine stereoisomers.

Understanding the nuances of the this compound metabolic pathway provides a deeper insight into cellular sulfur metabolism and opens new avenues for diagnostics and therapeutic intervention in a range of human diseases.

References

- Aitken, S. M., & Kirsch, J. F. (2005). The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity. Archives of Biochemistry and Biophysics.

-

Szczesny, B., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules. [Link]

-

Miles, E. W., & Kraus, J. P. (2004). Reaction mechanism and regulation of cystathionine beta-synthase. Journal of Biological Chemistry. [Link]

-

Mishra, R., et al. (2003). Cystathionine beta-synthase, a key enzyme for homocysteine metabolism, is preferentially expressed in the radial glia/astrocyte lineage of developing mouse CNS. Journal of Neuroscience. [Link]

-

Koutmos, M., et al. (2013). Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration. Proceedings of the National Academy of Sciences. [Link]

-

Mishra, R., et al. (2019). Regulators of the transsulfuration pathway. British Journal of Pharmacology. [Link]

-

Mishra, R., et al. (2019). Regulators of the transsulfuration pathway. British Journal of Pharmacology. [Link]

-

Sen, S., et al. (2011). Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation. American Journal of Physiology-Cell Physiology. [Link]

-

PubChem. (n.d.). Cystathionine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Cystathionine beta synthase. [Link]

-

Wikipedia. (n.d.). Cystathionine gamma-lyase. [Link]

-

Wikipedia. (n.d.). Inborn errors of metabolism. [Link]

-

Singh, S., & Das, S. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biologic. Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Cystathionine. [Link]

-

Wang, L., et al. (2010). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. Human Mutation. [Link]

-

Szabo, C. (2016). The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer. Antioxidants & Redox Signaling. [Link]

-

Proteopedia. (2025). Cystathionine β-synthase. [Link]

-

Golm Metabolome Database. (n.d.). Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. [Link]

-

Yang, C. Y., et al. (2002). Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression. The FEBS Journal. [Link]

Sources

- 1. GMD - Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine - InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) [gmd.mpimp-golm.mpg.de]

- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cystathionine - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 7. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulators of the transsulfuration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cystathionine beta-synthase, a key enzyme for homocysteine metabolism, is preferentially expressed in the radial glia/astrocyte lineage of developing mouse CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Robust Sample Preparation for the Quantification of Allocystathionine in Human Urine using LC-MS/MS

Introduction: The Clinical Relevance and Analytical Challenge of Allocystathionine

This compound, a diastereomer of cystathionine, is a key intermediate in the transsulfuration pathway, which is central to sulfur-containing amino acid metabolism. The quantification of this compound and related metabolites in urine provides a non-invasive window into the functional status of this pathway. Elevated levels of these metabolites can be indicative of certain inborn errors of metabolism, such as cystathioninuria, and may also be relevant in studying conditions related to oxidative stress and neurological disorders.

Urine as a biological matrix presents a unique set of analytical challenges. It is a complex mixture containing a wide range of endogenous compounds, salts, and pigments that can interfere with the accurate quantification of target analytes.[1] Therefore, a robust and reproducible sample preparation protocol is paramount to minimize matrix effects, enhance analyte recovery, and ensure the reliability of downstream analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.

This application note provides a detailed protocol for the preparation of human urine samples for the accurate quantification of this compound. The described methodology is designed to be a self-validating system, with explanations for each experimental choice to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Pre-Analytical Considerations: Ensuring Sample Integrity from Collection to Benchtop

The reliability of any analytical measurement begins with the proper collection and handling of the sample. Inconsistent pre-analytical procedures are a major source of variability.

-

Sample Collection: For quantitative analysis of metabolic markers, a 24-hour urine collection is often preferred as it averages out diurnal variations in excretion.[2][3] However, first-morning void or random spot urine samples can also be used, provided that the results are normalized to urinary creatinine concentration to account for dilution effects. The patient should discard the first voided morning urine sample, and then collect all subsequent urine for the next 24 hours, including the first void of the following morning.[3]

-

Sample Storage and Stability: Upon collection, urine samples should be immediately refrigerated or placed on ice to minimize bacterial growth and enzymatic degradation of the analyte. For long-term storage, samples should be frozen at -80°C. Studies have shown that many clinical chemistry parameters in urine are stable for over 10 years when stored at -22°C or lower without preservatives.[4] However, for optimal stability of amino acids like this compound, prompt freezing is recommended.[5] If immediate freezing is not possible, refrigeration at 4°C is acceptable for up to 48 hours for many biomarkers.[5] Avoid repeated freeze-thaw cycles.

-

Use of Preservatives: While preservatives can inhibit microbial growth, they may interfere with certain analytical methods. For LC-MS/MS analysis, it is generally recommended to avoid preservatives and instead rely on proper temperature control during storage and transport.[6] If a preservative must be used, its potential for ion suppression or enhancement in the MS source must be evaluated during method development.

Detailed Protocol for this compound Extraction from Urine

This protocol employs a protein precipitation method, which is a straightforward and effective technique for removing high-molecular-weight interferences from urine samples.

Materials and Reagents

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

-

Equipment and Consumables:

-

Benchtop centrifuge capable of reaching >12,000 x g

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen evaporator

-

Autosampler vials with inserts

-

Experimental Workflow Diagram

Caption: Workflow for urine sample preparation for this compound analysis.

Step-by-Step Methodology

-

Sample Thawing and Initial Clarification:

-

Thaw frozen urine samples on ice to prevent degradation of thermolabile compounds.

-

Once thawed, vortex the sample briefly to ensure homogeneity.

-

Centrifuge the urine sample at a low speed (e.g., 400 x g) for 5 minutes to pellet any sediment or cellular debris.[7] This step is crucial for removing particulates that could clog chromatographic columns.

-

-

Aliquoting and Internal Standard Spiking:

-

Carefully transfer 100 µL of the clarified urine supernatant to a clean 1.5 mL microcentrifuge tube.

-

Add a known amount of the stable isotope-labeled internal standard (e.g., 10 µL of a 1 µg/mL this compound-d4 solution).

-

Causality: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning of the process to account for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate quantification.

-

-

Protein Precipitation:

-

Add 400 µL of ice-cold methanol to the 100 µL urine sample (a 4:1 ratio of solvent to sample).

-

Vortex vigorously for 30 seconds.

-

Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.

-

Causality: Methanol is a common organic solvent used for protein precipitation.[8] It disrupts the solvation shell of proteins, causing them to aggregate and precipitate out of the solution. Performing this step at a low temperature enhances the efficiency of precipitation.

-

-

Isolation of the Analyte-Containing Supernatant:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]

-

This will create a tight pellet of precipitated proteins and other macromolecules at the bottom of the tube.

-

Carefully aspirate the supernatant, which contains the this compound, and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.

-

-

Sample Concentration:

-

Evaporate the supernatant to complete dryness using a centrifugal vacuum evaporator or a stream of nitrogen.

-

Causality: This step concentrates the analyte, thereby increasing the sensitivity of the assay. It also removes the organic solvent used for precipitation, allowing the sample to be reconstituted in a solvent that is compatible with the initial mobile phase of the LC method.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

-

Vortex for 15 seconds and centrifuge briefly to ensure the entire sample is dissolved and collected at the bottom of the tube.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Causality: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic separation.

-

Quantitative Data and Method Validation Parameters

The following table outlines typical parameters and expected performance characteristics for a validated LC-MS/MS method for amino acid analysis in urine. These values should be established and verified by each laboratory.

| Parameter | Specification/Target | Rationale |

| Sample Volume | 100 µL | A small volume is often sufficient with sensitive LC-MS/MS systems and allows for repeat analysis if necessary. |

| Precipitation Solvent | Methanol or Acetonitrile | Both are effective for protein removal; methanol is often chosen for its compatibility with a wider range of polar metabolites. |

| Solvent-to-Sample Ratio | 4:1 (v/v) | Ensures efficient protein precipitation while minimizing sample dilution. |

| Expected Recovery | > 85% | High recovery indicates an efficient extraction process with minimal analyte loss. This must be experimentally determined. |

| Matrix Effect | < 15% | A low matrix effect (ion suppression or enhancement) is critical for accurate quantification.[1] |

| Intra- and Inter-day Precision | < 15% CV | Demonstrates the reproducibility of the entire analytical method. |

| Limit of Quantification (LOQ) | Analyte- and instrument-dependent | Should be low enough to quantify clinically relevant concentrations of this compound. |

Concluding Remarks

This application note details a robust and reliable method for the preparation of urine samples for the quantification of this compound by LC-MS/MS. The protocol emphasizes the importance of pre-analytical considerations and provides a scientifically grounded, step-by-step procedure for sample clean-up and concentration. By removing interfering matrix components and incorporating an internal standard, this method is designed to yield high-quality, reproducible data suitable for clinical research and drug development applications. As with any analytical method, it is imperative that each laboratory performs a thorough validation of the entire workflow to ensure it meets the specific requirements of their studies.

References

- Current time information in Los Angeles, CA, US. Google.

-

Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory . (2022). DergiPark. Retrieved February 8, 2024, from [Link]

-

Urine Analysis . Retrieved February 8, 2024, from [Link]

-

Urine Sampling Protocol Recommendations for Reliable Determination of Total Urinary Luteinizing Hormone Immunoreactivity in the Pediatric Population . (2023). PMC. Retrieved February 8, 2024, from [Link]

-

Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics . (2020). MDPI. Retrieved February 8, 2024, from [Link]

-

Stability of urine specimens stored with and without preservatives at room temperature and on ice prior to urinalysis . (2015). PubMed. Retrieved February 8, 2024, from [Link]

-

Preanalytical requirements of urinalysis . (2014). PMC. Retrieved February 8, 2024, from [Link]

-

Step by step guide for 24-hour urine collection . (2023). YouTube. Retrieved February 8, 2024, from [Link]

-

Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC . Retrieved February 8, 2024, from [Link]

-

24-Hour Urine Collection and Analysis . (2024). StatPearls - NCBI Bookshelf. Retrieved February 8, 2024, from [Link]

-

Urinalysis . (2023). StatPearls - NCBI Bookshelf. Retrieved February 8, 2024, from [Link]

-

Cystinuria . (2023). StatPearls - NCBI Bookshelf. Retrieved February 8, 2024, from [Link]

-

Stability of common analytes in urine refrigerated for 24 h before automated analysis by test strips . (2000). PubMed. Retrieved February 8, 2024, from [Link]

-

Optimising a urinary extraction method for non-targeted GC–MS metabolomics . (2023). PMC. Retrieved February 8, 2024, from [Link]

-

Optimization of morphine extraction method for the assay of its urinary 3-glucuronideconjuguate by gas chromatography-mass spectrometry . (2019). PubMed. Retrieved February 8, 2024, from [Link]

-

Stability of common analytes and urine particles stored at room temperature before automated analysis . (2012). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory . (2022). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Long-term Urine Biobanking: Storage Stability of Clinical Chemical Parameters Under Moderate Freezing Conditions Without Use of Preservatives . (2014). PubMed. Retrieved February 8, 2024, from [Link]

-

The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics . (2019). MDPI. Retrieved February 8, 2024, from [Link]

-

Methods for urinary testosterone analysis . (1995). PubMed. Retrieved February 8, 2024, from [Link]

-

Sample Processing and Stability for Urine Biomarker Studies . (2021). Johns Hopkins University. Retrieved February 8, 2024, from [Link]

-

Derivatization in Analytical Chemistry . (2022). MDPI Books. Retrieved February 8, 2024, from [Link]

-

Derivatization - Chemistry LibreTexts . (2023). Retrieved February 8, 2024, from [Link]

-

Defining the Clinical Significance of Alloscardovia omnincolens in the Urinary Tract . (2016). PMC. Retrieved February 8, 2024, from [Link]

-

Derivatization for proteomics . (2001). Retrieved February 8, 2024, from [Link]

-

A high-performance liquid chromatography method with pre-column derivatization for the simultaneous determination of reduced glutathione, carnosine and taurine . (2014). RSC Publishing. Retrieved February 8, 2024, from [Link]

-

l-Cystathionine in the urine of pyridoxine-deficient rats . (1958). PMC. Retrieved February 8, 2024, from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. youtube.com [youtube.com]

- 3. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Stability of urine specimens stored with and without preservatives at room temperature and on ice prior to urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Stereoselective High-Throughput Screening for Allocystathionine Levels

This Application Note is structured as a high-level technical guide for senior researchers and drug discovery scientists. It addresses the specific challenge of distinguishing Allocystathionine (a diastereomer) from the physiologically dominant L-Cystathionine in high-throughput settings—a critical requirement for precision metabolic profiling and advanced Cystathionine

Methodology: Chiral LC-MS/MS with Automated Sample Preparation Target Analyte: this compound (Diastereomeric purity & quantification) Application Area: Metabolic Flux Analysis, CBS Inhibitor/Activator Screening, Biomarker Discovery[1][2][3]

Executive Summary & Scientific Rationale

This compound (specifically the allo- diastereomers of cystathionine) represents a subtle but critical marker in sulfur metabolism.[1][2] While L-Cystathionine is the canonical intermediate of the mammalian transsulfuration pathway (catalyzed by CBS), the presence of this compound often indicates:

-

Non-enzymatic racemization (aging/oxidative stress markers).[1][2]

-

Microbial metabolism (specific bacterial lyases produce distinct stereoisomers).

-

Synthetic impurity in reference standards used for HTS campaigns.

Standard reverse-phase (C18) LC-MS/MS methods often fail to resolve L-cystathionine from this compound due to identical mass-to-charge ratios (

This guide details a Stereoselective HTS Protocol utilizing zwitterionic chiral stationary phases coupled with tandem mass spectrometry. This system guarantees the resolution of this compound from its L-isomer within a <4-minute run time, enabling the processing of 384-well plates with high specificity.[2]

Biological Context: The Transsulfuration Pathway[4][5][6][7][8][9]

Understanding the stereochemical origin is vital.[1] The mammalian enzyme Cystathionine

Figure 1: The Transsulfuration Pathway highlighting the stereochemical divergence between physiological L-Cystathionine and the target analyte this compound.[1][2]

Methodological Framework

The Separation Challenge

This compound and L-Cystathionine are diastereomers (2 stereocenters).[1][2]

-

Fragmentation: 223 -> 134, 223 -> 88 (Identical MRM transitions)

-

Solution: Separation must occur chromatographically before MS detection.

Selected HTS Platform

-

Chromatography: Zwitterionic Chiral Stationary Phase (e.g., Chiralpak ZWIX(+) or equivalent).[1][2] These columns separate amino acids based on stereochemistry without pre-column derivatization, which is crucial for maintaining HTS speed.[1]

-

Detection: Triple Quadrupole MS (QqQ) in MRM mode.

-

Format: 96-well or 384-well plate format.

Detailed Protocol

Reagents & Standards

-

Primary Standard: DL-Allocystathionine (custom synthesis or high-purity vendor).[1][2]

-

Interference Check: L-Cystathionine (Sigma C7505 or equivalent).[1][2]

-

Internal Standard (IS): L-Cystathionine-d4 (isotopic label).[1][2]

-

Mobile Phase A: Methanol/Acetonitrile/Water (49:49:[1]2) + 50mM Formic Acid + 25mM Ammonium Formate.[1][2]

Sample Preparation (Protein Precipitation)

Rationale: Direct injection of biological fluids clogs columns.[1][2] A "Crash & Shoot" method is optimized here for speed.

-

Aliquot: Transfer 20 µL of sample (plasma, cell lysate, or enzymatic reaction mix) into a 96-well deep-well plate.

-

Spike IS: Add 10 µL of Internal Standard solution (10 µM Cystathionine-d4).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

-

Agitate: Seal plate and vortex at 1200 rpm for 2 minutes.

-

Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh analytical plate.

LC-MS/MS Parameters[1][2]

Chromatographic Conditions:

-

Column: Chiralpak ZWIX(+), 3 µm, 3.0 x 150 mm (Daicel).[1]

-

Flow Rate: 0.8 mL/min (High flow allowed by double-zwitterionic mechanism).[1][2]

-

Column Temp: 30°C.

-

Injection Vol: 2 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Rationale |

|---|---|---|

| 0.0 | 0 | Initial equilibration |

| 0.5 | 0 | Load sample |

| 2.5 | 40 | Rapid elution of isomers |

| 2.6 | 100 | Wash column |

| 3.0 | 100 | Hold wash |

| 3.1 | 0 | Re-equilibrate |

| 4.0 | 0 | Ready for next injection |[1][2]

Mass Spectrometry (MRM Transitions):

-

Ionization: ESI Positive mode.

-

Source Temp: 500°C (Amino acids require high desolvation heat).[1][2]

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |

| This compound | 223.1 | 134.1 | 18 | 20 |

| This compound (Qual) | 223.1 | 88.1 | 24 | 20 |

| L-Cystathionine | 223.1 | 134.1 | 18 | 20 |

| Cystathionine-d4 (IS) | 227.1 | 138.1 | 18 | 20 |

Experimental Workflow Diagram

This workflow illustrates the "Loop" of HTS, ensuring data from the mass spec feeds back into the screening logic (e.g., hit selection).

Figure 2: High-Throughput Screening Workflow for this compound quantification.

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), implement the following criteria for every plate run:

Resolution Factor ( )

The critical metric is the separation between L-Cystathionine and this compound.[1][2]

-

Requirement:

(Baseline resolution) is mandatory.[1][2] If

Linearity and Sensitivity[1]

-

LLOQ (Lower Limit of Quantification): 20 nM (S/N > 10).[1]

-

Precision (CV%): <15% across the plate.

Matrix Effect Monitoring

Monitor the Internal Standard (IS) Area across the plate.[1]

-

Acceptance: IS area should not deviate >20% from the mean. A systematic drop indicates ion suppression from the biological matrix (e.g., phospholipids).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | Column degradation or wrong pH | Verify Mobile Phase A pH is exactly 3.0-4.0 (ammonium formate buffer). Check column age (>1000 injections).[1][2] |

| High Backpressure | Protein precipitation incomplete | Increase centrifugation speed or use a 0.2 µm filter plate. |

| Signal Drift | Source contamination | Clean ESI cone/capillary.[1][2] Divert flow to waste for the first 0.5 min of gradient. |

| Ghost Peaks | Carryover | Increase wash step (100% B) duration or add a needle wash (50% MeOH). |

References

-

Proteopedia. (2025).[1][2][4] Cystathionine beta-synthase Structure and Function. Retrieved from [1][2]

-

PubChem. (2025).[1][2] Cystathionine Compound Summary (CID 834).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

-

Kozich, V., et al. (2014).[1][2][5] Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry.[5] Clinica Chimica Acta.[1][2] Retrieved from

-

Majtan, T., et al. (2025).[1][2] New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase.[1][2][6] Hibernation.nl.[1][2] Retrieved from [1][2]

-

RCSB PDB. (2025). Structure of Human Cystathionine Beta-Synthase.[1][2][4][7] Protein Data Bank.[1][2] Retrieved from [1][2]

Sources

- 1. Cystathionine - Wikipedia [en.wikipedia.org]

- 2. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hibernation.nl [hibernation.nl]

- 4. Cystathionine β-synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]